Valbenazine

VMAT2 binding affinity selectivity

Researchers investigating VMAT2-mediated neurotransmitter regulation require a well-characterized, selective inhibitor. Generic alternatives introduce variability in potency and metabolite profiles, confounding preclinical outcomes. Valbenazine (CAS 1025504-45-3) is the precise solution. • Quantifiable potency: Ki 110-190 nM (rat striatum), Ki 150 nM (human platelets) with confirmed selectivity over 80 off-target receptors. • Regulatory-grade reference standard: FDA-approved for tardive dyskinesia and Huntington's chorea; once-daily oral PK profile simplifies protocol design. • Supply chain certainty: ≥98% purity; stored at -20°C, shipped ambient; available from mg to gram scale.

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
CAS No. 1025504-45-3
Cat. No. B1662120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValbenazine
CAS1025504-45-3
Synonyms(2R,3R,11BR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H- benzo(a)quinolizin-2-yl l-valinate
Ingrezza
NBI-98854
valbenazine
valine 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-yl este
Molecular FormulaC24H38N2O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
InChIInChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20-,23+/m1/s1
InChIKeyGEJDGVNQKABXKG-CFKGEZKQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Valbenazine Product Profile & Scientific Distinction


Valbenazine (CAS 1025504-45-3, NBI-98854, INGREZZA®) is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) with a reported Ki of 110–190 nM in rat striatum homogenates and a Ki of 150 nM in human platelets . It is a U.S. FDA-approved pharmaceutical agent indicated for the treatment of tardive dyskinesia (TD) and chorea associated with Huntington's disease [1]. The compound is a purified stereoisomer of its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), providing a mechanism of action centered on the inhibition of presynaptic monoamine uptake into synaptic vesicles, thereby depleting dopamine stores [2]. The valine ester prodrug design of Valbenazine enables once-daily oral dosing with a distinct pharmacokinetic profile compared to its racemic or deuterated in-class alternatives [2].

Target

VMAT2 inhibition studies with reported high selectivity over 80 off-target receptors

Workflow

Stereoisomer-specific prodrug probe for dopamine depletion and monoamine vesicular transport assays

PK/PD

Supports CYP2D6 pharmacogenetic and drug-drug interaction studies with quantifiable exposure models

Valbenazine vs. Other VMAT2 Inhibitors


The VMAT2 inhibitor class comprises three clinically approved agents—tetrabenazine, deutetrabenazine, and valbenazine—with distinct molecular structures, pharmacokinetics, and clinical profiles that preclude direct substitution in research or therapeutic settings. Valbenazine is a purified single stereoisomer prodrug, whereas tetrabenazine is a racemic mixture with a short half-life and deutetrabenazine is a deuterated analog designed to slow metabolism [1]. These molecular distinctions translate into quantifiable differences in dosing frequency, early treatment response, and the magnitude of motor symptom improvement [2]. For instance, a 2025 network meta-analysis found valbenazine to be the optimal choice for patients with comorbid psychiatric symptoms due to its selective pharmacodynamic profile [3]. For researchers and compound managers, substituting valbenazine with a generic VMAT2 inhibitor or an alternative analog would introduce experimental confounds, as potency, selectivity, and metabolite profiles differ significantly, potentially altering the interpretation of preclinical or clinical outcomes.

Racemic vs. single enantiomer

Tetrabenazine is a racemic mixture producing multiple active/inactive metabolites; valbenazine’s stereoisomer-specific prodrug profile may not transfer.

Deuterated analog kinetics

Deutetrabenazine slows metabolism but does not replicate valbenazine’s distinct active-metabolite half-life; PK/PD models may shift.

Isoform selectivity context

Reported VMAT2 selectivity >100-fold may not be preserved in alternative VMAT2 ligands; off-target profiles require class-specific review.

Valbenazine Comparative Evidence & Differentiation


VMAT2 Binding Affinity vs. Tetrabenazine Metabolites

Valbenazine exhibits potent inhibition of VMAT2 with a Ki of 110–190 nM in rat striatal homogenates and a Ki of 150 nM in human platelets . In a comprehensive selectivity screen against a panel of 80 receptors, transporters, and ion channels, valbenazine demonstrated >100-fold selectivity for VMAT2 over other monoamine receptors, including dopamine D1 and D2, serotonin 5-HT1A, 5-HT2A, 5-HT2B, and adrenergic α1 receptors . This selectivity profile contrasts with tetrabenazine, a racemic mixture that generates both active and inactive metabolites with varying VMAT2 affinity and broader off-target interactions [1].

VMAT2 binding
Cross-study comparable
Ki 110–190 nM (rat striatum); 150 nM (human platelets)
Reported consistent affinity vs. variable metabolite potency of tetrabenazine racemate
Single stereoisomer prodrug ensures reproducible active-species exposure
VMAT2 binding affinity selectivity pharmacology dopamine

Early Onset vs. Deutetrabenazine

An indirect treatment comparison analysis evaluating the early efficacy of VMAT2 inhibitors found favorable improvements with valbenazine versus deutetrabenazine during the initial weeks of therapy for both tardive dyskinesia (TD) and Huntington's disease chorea [1]. In a long-term, open-label phase 3 study (KINECT-4), 55% of participants (n=103) experienced clinically meaningful improvement, defined as a ≥2-point reduction in Abnormal Involuntary Movement Scale (AIMS) total score, by Week 4 [2]. By Week 48, 97% of participants met this threshold, demonstrating sustained and progressive response [3]. The mean change from baseline to Week 48 in AIMS total score was -10.2 points with the 40 mg/day dose and -11.0 points with the 80 mg/day dose [3].

Early response
Head-to-head comparison
55% of participants (n=103) achieved ≥2-point AIMS reduction by Week 4
Reported faster endpoint change in chorea/tardive dyskinesia models vs. deutetrabenazine
KINECT-4 open-label study; long-term maintenance observed
tardive dyskinesia AIMS score early efficacy VMAT2 inhibitors

Comparative Efficacy in Huntington's Disease Chorea

A 2025 network meta-analysis of randomized controlled trials evaluated the efficacy of VMAT2 inhibitors for Huntington's disease chorea [1]. Compared to placebo, the mean difference (MD) in chorea scores was -3.20 (95% credible interval [CrI]: -4.37 to -2.03) for valbenazine, -3.50 (95% CrI: -3.78 to -3.22) for tetrabenazine, and -2.50 (95% CrI: -3.71 to -1.30) for deutetrabenazine [2]. While tetrabenazine showed the numerically largest point estimate for chorea control, the analysis concluded that valbenazine may be the optimal choice for patients with comorbid psychiatric symptoms, a critical consideration given the high prevalence of depression and anxiety in Huntington's disease populations [3].

Chorea severity
Network meta-analysis
MD = -3.20 (95% CrI: -4.37 to -2.03) vs. placebo
Comparable chorea control to tetrabenazine; reported psychiatric-safety profile may support comorbidity studies
Network meta-analysis across VMAT2 inhibitors; endpoint context requires review
Huntington's disease chorea VMAT2 inhibitors network meta-analysis comparative efficacy

Cardiovascular Safety: QT Prolongation Risk

While the FDA prescribing information for valbenazine includes a warning for QT prolongation based on phase 1 modeling data, a pooled analysis of three randomized, double-blind, placebo-controlled phase 3 trials (n=671) found no statistically significant differences in cardiovascular-related, treatment-emergent adverse events between valbenazine and placebo [1]. In this analysis, 11.8% of participants had a history of cardiac disorders, and 74.3% were taking concomitant medications with a known potential for QT prolongation [2]. Despite this high-risk background, no apparent difference was observed in cardiovascular outcomes [3]. The prescribing information notes that the degree of QT prolongation is not clinically significant at concentrations expected with recommended dosing [3].

QT prolongation
Class-level inference
No statistically significant difference vs. placebo in pooled phase 3 cardiovascular adverse events (n=671)
Supports tolerability endpoint review; class warning remains applicable
High cardiac comorbidity background; ECG monitoring recommended
cardiotoxicity QT interval ECG safety pharmacology adverse events

CYP2D6 Genotype & Active Metabolite Exposure

Valbenazine is a prodrug that is rapidly metabolized to its active metabolite, [+]-α-HTBZ, primarily by CYP3A4/5. The active metabolite is further metabolized, in part, by CYP2D6 [1]. Pharmacokinetic data from CYP2D6 poor metabolizers (n=25) treated with valbenazine demonstrated an approximate 2-fold higher AUCinf (area under the concentration-time curve to infinity) and a 1.8-fold higher Cmax (maximum plasma concentration) of the active metabolite [+]-α-HTBZ compared to normal metabolizers [2]. This pharmacogenetic interaction is clinically managed by limiting the maximum recommended dose to 40 mg once daily in known CYP2D6 poor metabolizers [3].

CYP2D6 exposure
Cross-study comparable
~2-fold AUCinf increase in poor metabolizers; Cmax 1.8-fold higher
Reported pharmacogenetic interaction supports dose-stratification models in research
Active metabolite [+]-α-HTBZ exposure; dose cap 40 mg for poor metabolizers
pharmacogenomics CYP2D6 metabolism PK/PD bioavailability

Once-Daily Dosing vs. Multiple Daily Doses

Valbenazine is administered once daily due to its prodrug design and the long half-life of its active metabolite, which ranges from 15 to 22 hours [1]. This contrasts with tetrabenazine, which has a short half-life (2-8 hours) and typically requires two to three times daily dosing [2]. The once-daily regimen of valbenazine simplifies treatment adherence and reduces the pill burden for patients, a factor that can influence study protocol compliance and real-world effectiveness [3].

Dosing frequency
Class-level inference
Once daily (half-life 15–22 h) vs. tetrabenazine 2–3× daily
May simplify protocol compliance and reduce pill burden in long-term studies
Prodrug design and metabolite half-life drive once-daily profile
dosing regimen patient compliance pharmacokinetics half-life

Valbenazine Key Research Applications


Preclinical VMAT2 Inhibition & Dopamine Depletion

Valbenazine serves as a selective tool compound for investigating the role of VMAT2 in neurotransmitter release and storage. Its well-characterized Ki of 110–190 nM and high selectivity over 80 off-target receptors make it suitable for in vitro and in vivo studies requiring precise modulation of monoamine vesicular transport without confounding interactions with postsynaptic receptors [1]. Researchers can utilize valbenazine to model VMAT2 inhibition in rodent models of hyperkinetic movement disorders or to study dopamine depletion in neuropsychiatric disease models [1].

Clinical Trials in Tardive Dyskinesia & HD Chorea

Given its FDA-approved indications, valbenazine is the reference standard for clinical studies evaluating VMAT2 inhibition in tardive dyskinesia and Huntington's disease chorea. The compound's demonstrated long-term efficacy (97% of patients achieving ≥2-point AIMS reduction at 48 weeks) and favorable early response profile (55% at Week 4) provide a robust evidence base for trial design and comparator selection [2]. The once-daily dosing simplifies protocols and improves subject compliance compared to alternative VMAT2 inhibitors [3].

Pharmacogenetic & Drug-Drug Interaction Studies

Valbenazine's metabolism by CYP3A4/5 and CYP2D6 presents a valuable model for studying pharmacogenetic influences on drug exposure and response. The approximately 2-fold increase in active metabolite AUCinf in CYP2D6 poor metabolizers provides a quantifiable benchmark for evaluating the clinical impact of genetic polymorphisms on prodrug activation and safety [4]. Additionally, its interaction with strong CYP2D6 inhibitors (e.g., paroxetine), which can increase metabolite exposure by up to 90%, makes it a useful probe for drug-drug interaction studies [5].

Comparative Safety in Neuropsychiatric Populations

For studies focused on the comparative safety of VMAT2 inhibitors, valbenazine's cardiovascular and psychiatric safety profile is a key differentiator. The pooled analysis of three phase 3 trials showing no significant difference in cardiovascular adverse events compared to placebo, even in a population with high cardiac comorbidity, supports its use in safety-focused research [6]. Furthermore, the network meta-analysis identifying valbenazine as potentially optimal for patients with comorbid psychiatric symptoms provides a foundation for comparative effectiveness research in Huntington's disease [7].

Application
Selection Property
Validation Focus
Preclinical VMAT2 & dopamine depletion models
Selective VMAT2 inhibition (>100-fold off-target selectivity)
Monoamine vesicular transport assays, hyperkinetic rodent models
Tardive dyskinesia & HD chorea research models
Reported sustained endpoint response (AIMS reduction ≥2 points)
Long-term efficacy endpoints, comparator selection in trial design
Pharmacogenetic & DDI studies
CYP2D6-dependent active metabolite exposure (2-fold AUC difference)
Dose-stratification models, CYP2D6 inhibitor interaction assays
Comparative safety in neuropsychiatric populations
Reported no increase in cardiovascular adverse events vs. placebo
Tolerability endpoint monitoring, psychiatric-symptom comorbidity models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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